Product packaging for Isosafrole glycol(Cat. No.:CAS No. 62512-79-2)

Isosafrole glycol

Cat. No.: B12666540
CAS No.: 62512-79-2
M. Wt: 196.20 g/mol
InChI Key: YIRAEUKOPKEBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isosafrole glycol refers to a compound identified in scientific literature as a by-product or intermediate in specific synthetic pathways. Its primary research value is in the field of forensic chemistry and analytical profiling, where it has been identified as a marker during the oxidation of isosafrole, a key step in the clandestine synthesis of 3,4-methylenedioxymethamphetamine (MDMA) . Specifically, it is formed during the acidic hydrolysis of an acetonide intermediate, resulting in the target compound 3,4-methylenedioxyphenyl-2-propanone (MDP2P) alongside significant quantities of diastereomers of methylated this compound . As such, the detection and analysis of this compound and its derivatives are of significant interest for forensic researchers developing chemical profiles to link drug seizures and identify synthetic routes used in illicit production . Isosafrole, the precursor to this glycol, is regulated as a List I chemical in the United States due to its role as a drug precursor . This product is intended for research and analytical purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting relevant safety data sheets for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B12666540 Isosafrole glycol CAS No. 62512-79-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62512-79-2

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)propane-1,2-diol

InChI

InChI=1S/C10H12O4/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6,10-12H,5H2,1H3

InChI Key

YIRAEUKOPKEBHB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCO2)O)O

Origin of Product

United States

Methodologies for the Chemical Synthesis of Isosafrole Glycol

Direct Oxidation Pathways of Isosafrole Precursors

Direct oxidation of the carbon-carbon double bond in isosafrole is a common strategy to produce isosafrole glycol. This typically involves the use of potent oxidizing agents that can introduce two hydroxyl groups across the double bond, a process known as dihydroxylation.

Peracid-Mediated Oxidation Reactions (e.g., Performic Acid)

Peracids are widely utilized reagents for the epoxidation and subsequent hydroxylation of alkenes. In the case of isosafrole, the reaction proceeds through an initial epoxidation, followed by acid-catalyzed ring-opening of the epoxide to yield the glycol.

The oxidation of isosafrole using performic acid, which is typically generated in situ by reacting formic acid with hydrogen peroxide, is a well-documented method. phasetransfercatalysis.comerowid.org The reaction mechanism involves the initial formation of an epoxide ring across the double bond of isosafrole. erowid.org Due to the acidic nature of the reaction medium (containing formic acid), the strained epoxide ring is readily opened. Formic acid, present in the reaction mixture, acts as both a solvent and a nucleophile, attacking the epoxide to form an intermediate ester, isosafrole monoformyl glycol. erowid.org This ester is the primary product of the initial reaction. To obtain the final product, this compound, the ester is subsequently hydrolyzed by heating with a dilute mineral acid, such as sulfuric acid. erowid.org

The reaction can also be carried out with peracetic acid, which is formed by reacting acetic acid with hydrogen peroxide, often in the presence of a strong acid catalyst like sulfuric acid. erowid.org

Table 1: Comparison of Peracid-Mediated Oxidation Methods for Isosafrole Note: Yields often refer to the subsequent product after rearrangement of the glycol, as the glycol is a key intermediate.

MethodReagentsTypical YieldKey Observations
Standard Performic Acid OxidationIsosafrole, Formic Acid, Hydrogen Peroxide, Acetone (B3395972) (co-solvent)50-60%Forms isosafrole monoformyl glycol intermediate. erowid.org
Buffered Performic Acid OxidationIsosafrole, Performic Acid, Sodium Carbonate, Dichloroethane73%Buffering can reduce side reactions. erowid.org
Peracetic Acid OxidationIsosafrole, Acetic Acid, Hydrogen Peroxide, Sulfuric Acid (catalyst)>60%Requires aging of the peracetic acid solution before use. erowid.org

Hydrogen Peroxide-Based Oxidation Systems

Hydrogen peroxide is a fundamental oxidant in many of the synthetic routes to this compound. While it is a key component in the in situ generation of peracids, it can also be employed in other catalytic systems for the oxidation of alkenes.

A chemo-enzymatic approach has been described for the epoxidation of isosafrole, which is a direct precursor to the glycol. This method uses a lipase (B570770) to mediate the perhydrolysis of an ester in the presence of hydrogen peroxide, which generates a peracid in situ. This peracid then acts as the oxidizing agent to form the epoxide. The resulting epoxide can then be hydrolyzed to yield the vicinal diol, this compound. rsc.org

The optimal molar ratio of isosafrole to hydrogen peroxide and formic acid in peracid systems has been determined to be 1:5:13, which is similar to that used for the oxidation of other similar compounds like anethole. sciencemadness.org

Catalytic Approaches in this compound Synthesis

Catalytic methods offer the potential for more efficient and selective synthesis of this compound, often under milder reaction conditions and with the ability to recycle the catalyst.

Phase-Transfer Catalysis Systems (e.g., Polyethylene (B3416737) Glycol in Solvent-Free Conditions)

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. While direct application of polyethylene glycol (PEG) for the oxidation of isosafrole to its glycol is not extensively detailed in the reviewed literature, PEG has been successfully employed as a phase-transfer catalyst in the synthesis of the precursor, isosafrole, from safrole. researchgate.net In this reaction, PEG facilitates the isomerization of safrole to isosafrole in the presence of potassium hydroxide (B78521) under solvent-free conditions, with reported yields exceeding 99%. researchgate.netgoogle.com

The principle of PTC in alkene oxidation involves a catalyst, such as a quaternary ammonium (B1175870) salt or a polyether like PEG, transferring an oxidizing species (e.g., permanganate (B83412) or a peroxy species) from an aqueous phase to an organic phase containing the alkene. acs.org This allows the reaction to proceed at the interface or within the organic phase.

Investigation of Catalytic Efficiencies and Mechanisms

The efficiency of a phase-transfer catalyst is dependent on several factors, including its ability to transfer the active species across the phase boundary and the rate of the subsequent reaction in the organic phase. mdma.ch For poly(ethylene glycol), its catalytic activity is related to its ability to complex with cations, which in turn facilitates the transfer of the associated anion into the organic phase. bme.hu The length of the PEG chain can influence its catalytic efficiency, with medium-chain length PEGs often showing optimal performance due to a balance between their complexing ability and their solubility in the organic phase. bme.hu

The general mechanism for phase-transfer catalyzed epoxidation of an alkene involves the transfer of an oxidizing anion from the aqueous phase to the organic phase by the catalyst. In the organic phase, the anion reacts with the alkene to form an epoxide, which can then be hydrolyzed to the corresponding glycol. The catalyst then returns to the aqueous phase to repeat the cycle.

Electrochemical Synthesis Protocols

Electrochemical methods provide an alternative route for the synthesis of this compound, often under mild conditions and with high selectivity, avoiding the need for harsh chemical oxidants. rsc.org

The electrochemical synthesis of this compound can be achieved by the electrolysis of isosafrole in a beaker-type undivided cell using platinum foil electrodes. The reaction is typically carried out in a solvent mixture of acetonitrile (B52724) and water containing sodium bromide. A constant current is passed through the solution, leading to the formation of the glycol. In one reported procedure, after electrolysis, the addition of a small amount of dilute sulfuric acid and subsequent stirring resulted in a quantitative yield of this compound. erowid.org

The proposed pathway for this electrochemical transformation involves the initial oxygenation of the double bond to form the corresponding glycol or its derivative. mdma.ch This method presents a potentially greener and more efficient alternative to traditional oxidation methods.

Table 2: Summary of this compound Synthesis Yields by Method

Synthetic MethodSpecific ProtocolReported Yield
Peracid-Mediated OxidationStandard Performic Acid50-60% (of subsequent ketone) erowid.org
Buffered Performic Acid73% (of subsequent ketone) erowid.org
Electrochemical SynthesisElectrolysis in MeCN/H₂O with NaBrQuantitative erowid.org

Other Synthetic Routes and Methodological Innovations

Beyond direct electrooxidation, this compound can be synthesized through other significant chemical pathways, notably from isosafrole epoxide and halogenated isosafrole intermediates.

The hydration of isosafrole epoxide is a direct and high-yielding method for producing this compound. The strained three-membered ether ring of the epoxide is susceptible to ring-opening upon treatment with either acid or base.

In an acidic medium, the epoxide oxygen is protonated, making the carbon atoms more electrophilic and vulnerable to nucleophilic attack by water. A documented procedure involves adding 1% aqueous sulfuric acid to the reaction mixture containing the epoxide and stirring for one hour, which results in the formation of this compound in a near-quantitative 98% yield. mdma.ch Formic acid, if present from a preceding peracid oxidation step, is also strong enough to catalyze this ring-opening, leading to a formate (B1220265) ester of the glycol, which can then be hydrolyzed to the glycol itself. erowid.org

Alternatively, the epoxide ring can be opened under basic conditions. Treatment of the epoxide with methanolic potassium hydroxide (KOH) also serves to produce the corresponding vicinal diol, this compound. rsc.org

Table 2: Synthesis of this compound via Epoxide Hydration

Starting MaterialReagent(s)YieldSource
Isosafrole Epoxide1% aqueous H₂SO₄98% mdma.ch
Isosafrole EpoxideMethanolic KOHNot specified rsc.org

Another synthetic approach involves the use of halogenated intermediates derived from isosafrole. A key intermediate in this class is isosafrole bromohydrin. This compound can be formed through the hydrolysis of isosafrole dibromide. mdma.ch

The synthesis begins with the bromination of isosafrole, typically by adding a solution of bromine in petroleum ether to isosafrole, which yields isosafrole dibromide. mdma.ch This dibromide can then be hydrolyzed to isosafrole bromohydrin. The hydrolysis is achieved by dissolving the dibromide in aqueous acetone and heating the mixture in the presence of calcium carbonate, which acts to neutralize the hydrogen bromide byproduct. This process yields isosafrole bromohydrin in 98% yield. mdma.ch

The resulting isosafrole bromohydrin is a direct precursor to isosafrole epoxide. Treatment of the bromohydrin with a base, such as potassium hydroxide in alcohol, causes an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the adjacent bromide to form the epoxide ring. mdma.ch This epoxide can then be readily converted to this compound as described in the previous section. This multi-step route from a halogenated derivative offers a controlled, high-yielding pathway to the target glycol.

Table 3: Synthesis of Isosafrole Bromohydrin from Isosafrole Dibromide

Starting MaterialReagent(s)ProductYieldSource
Isosafrole DibromideAcetone, Water, Calcium Carbonate (CaCO₃)Isosafrole Bromohydrin98% mdma.ch

Chemical Reactivity and Mechanistic Transformations of Isosafrole Glycol

Oxidation Reactions of the Diol Moiety

The vicinal diol structure of isosafrole glycol is susceptible to oxidation by various reagents, leading to different products depending on the specific oxidant and reaction conditions.

Peracid Oxidation Pathways Leading to Esters and Derivatives (e.g., Isosafrole Monoformyl Glycol Formation)

The oxidation of isosafrole with a peracid, such as performic acid or peracetic acid, is a common method that proceeds through an epoxide intermediate. erowid.orgsmolecule.com In the presence of a strong acid like formic acid, which is often used to generate the peracid in situ, the strained epoxide ring readily opens. This ring-opening results in the formation of an ester, specifically isosafrole monoformyl glycol, which is the main product of this reaction. erowid.orgsmolecule.com

The reaction can be influenced by the acidity of the medium. If the reaction is buffered or a weaker peracid is used, the intermediate epoxide may not be as readily ring-opened to the glycol ester. erowid.org However, the epoxide can still be converted to the desired downstream products through subsequent acid treatment. erowid.org While performic acid is commonly used, other peracids like m-chloroperbenzoic acid or magnesium monoperoxyphthalate can also be employed for the initial epoxidation. erowid.org

Oxidative Cleavage Reactions (e.g., Periodate (B1199274) Oxidation to Piperonal)

This compound can undergo oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups to yield piperonal (B3395001) (3,4-methylenedioxybenzaldehyde). mdma.chrsc.org This reaction is effectively carried out using reagents like sodium periodate (NaIO4). mdma.chchemtube3d.com The mechanism of periodate oxidation of 1,2-diols involves the formation of a cyclic periodate ester intermediate. ucalgary.camasterorganicchemistry.com This intermediate then breaks down, cleaving the C-C bond and forming two carbonyl compounds. ucalgary.camasterorganicchemistry.com

In the case of this compound, the cleavage results in the formation of piperonal and acetaldehyde. The reaction with sodium periodate in a methanol-water solvent system at low temperatures can produce piperonal in high yield. mdma.ch This method provides a viable alternative to other synthetic routes to piperonal, such as ozonolysis or chromic acid oxidation of isosafrole. mdma.chrsc.org

Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN) Mediated Oxidation

Cerium(IV) ammonium nitrate (CAN) is another effective oxidizing agent for the conversion of this compound to piperonal. mdma.ch CAN is a strong one-electron oxidizing agent. wikipedia.orgorganic-chemistry.org The oxidation of this compound with CAN in an acetic acid-water mixture at room temperature has been shown to produce piperonal in excellent yield. mdma.ch While effective, the use of stoichiometric amounts of relatively expensive reagents like CAN can be a drawback for large-scale synthesis. mdma.ch

Table 1: Comparison of Oxidation Methods for this compound to Piperonal

OxidantSolvent SystemTemperatureTimeYield of PiperonalReference
ElectrolysisBenzene (B151609) - H₂O65°C-99% mdma.ch
NaIO₄ (1.5 eq)Methanol - H₂O0-5°C30 min94% mdma.ch
CAN (2 eq)Acetic Acid - H₂O25°C30 min93% mdma.ch
Ca(OCl)₂Benzene - H₂O65°C3 h100% mdma.ch

Acid-Catalyzed Rearrangement Processes

The presence of two hydroxyl groups in this compound allows for acid-catalyzed rearrangement reactions, most notably the pinacol (B44631) rearrangement.

Pinacol Rearrangement to 3,4-Methylenedioxyphenyl-2-Propanone (MDP2P)

Under acidic conditions, this compound undergoes a dehydration and rearrangement reaction known as the pinacol rearrangement to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). erowid.orgsmolecule.com This reaction is a classic example of a 1,2-diol rearrangement to a ketone. libretexts.orgchemistrysteps.com The process is typically initiated by heating the glycol in the presence of a dilute acid, such as sulfuric acid. erowid.orgmdma.ch

The mechanism involves the protonation of one of the hydroxyl groups, which then leaves as a water molecule to form a carbocation. uts.edu.aumasterorganicchemistry.com A subsequent 1,2-shift of a group from the adjacent carbon to the carbocation center occurs, leading to the formation of a more stable oxonium ion, which upon deprotonation yields the final ketone product, MDP2P. chemistrysteps.comijfmr.com

Investigation of Reaction Intermediates and Transition States

The pinacol rearrangement of 1,2-diols has been the subject of mechanistic studies to understand the intermediates and transition states involved. ic.ac.ukias.ac.in The reaction can proceed through either a stepwise mechanism involving a discrete carbocation intermediate or a concerted process. cdnsciencepub.com

For this compound, the benzylic hydroxyl group is typically protonated under acidic conditions. uts.edu.au This leads to the formation of a secondary benzylic carbocation, which is stabilized by the adjacent phenyl ring. The subsequent migration of the methyl group from the neighboring carbon and deprotonation of the resulting ketone carbocation yields MDP2P. uts.edu.au Computational studies on similar systems have explored the energetics of the transition states, suggesting that the stability of the forming carbocation and the migratory aptitude of the shifting group are key factors influencing the reaction pathway. ias.ac.in The transition state involves a three-centered moiety where the migrating group is partially bonded to both the origin and destination carbons. ias.ac.in

Hydrolysis and Solvolysis Studies

The study of how this compound behaves in the presence of solvents, with or without a catalyst, provides insight into its stability and reactive sites.

Acidic Hydrolysis Products, Including Diastereomeric this compound Derivatives

Under acidic conditions, this compound can undergo several transformations. Acidic hydrolysis of the acetonide of isosafrole has been shown to yield not only the expected this compound but also significant quantities of both diastereomers of methylated this compound. sciencemadness.org The presence of acid can also lead to dehydration and rearrangement of this compound, a reaction known as the Pinacol Rearrangement, which results in the formation of 3,4-methylenedioxyphenyl-2-propanone (MDP2P). smolecule.comerowid.org

Furthermore, research has indicated that the initial oxygenation of isosafrole can lead to a mixture of products, including the diol (this compound) and its mono- and diformate esters, particularly when formic acid is used. researchgate.net The hydrolysis of these esters under acidic conditions would also yield this compound. In one electrochemical synthesis, the hydrolysis of an intermediate epoxide in the presence of aqueous sulfuric acid produced this compound as a diastereomeric mixture with a 25:75 ratio. mdma.chmdma.ch

The complexity of the product mixture can be influenced by the starting materials and reaction conditions. For instance, the peracid oxidation of isosafrole can produce three diastereomeric isomers of a furan (B31954) derivative, with the most abundant having a 2,3-cis, 3,4-trans, 4,5-trans configuration. sciencemadness.org

Solvent Effects on Product Distribution

The choice of solvent plays a crucial role in directing the outcome of reactions involving isosafrole and its derivatives. For example, in the peracid oxidation of isosafrole, using acetone (B3395972) as a co-solvent leads predominantly to the formation of the diol acetonide. researchgate.net In contrast, performing the same reaction in tetrahydrofuran (B95107) results in a wider array of oxygenated compounds. sciencemadness.org The use of dichloromethane (B109758) as a solvent in the performic acid oxidation of isosafrole has also been noted. sciencemadness.org

Solvent effects are also evident in solvolysis reactions. Studies on related compounds, such as nitroso derivatives, have shown that the use of protic solvents can lead to a decrease in diastereoselectivity during certain reactions. ucl.ac.uk In the electrochemical oxidation of isosafrole, a two-layer system of benzene and water containing sodium bicarbonate or sodium hydroxide (B78521) was found to greatly enhance the desired carbon-carbon bond cleavage to form piperonal. mdma.ch The concentration of the base in the aqueous layer was shown to directly impact the yield of the final product. mdma.ch

Derivatization and Functional Group Interconversion

The hydroxyl groups of this compound are key sites for chemical modification, allowing for the synthesis of a variety of derivatives through esterification, etherification, and other functional group interconversions.

Esterification and Etherification Reactions

Esterification of this compound is a common transformation. During the peracid oxidation of isosafrole with performic acid, the primary product is often the isosafrole monoformyl glycol, an ester formed between the glycol and formic acid. erowid.org This occurs because formic acid is typically present in the reaction mixture, either as a solvent or as a byproduct of the oxidation. erowid.org

Etherification reactions have also been explored. Research on related compounds has demonstrated that replacing a hydroxyl group with an ether functionality can influence the stereochemical outcome of subsequent reactions. ucl.ac.uk While specific examples of simple etherification of this compound are not extensively detailed in the provided context, the formation of methylated this compound under acidic hydrolysis conditions suggests that etherification at the glycol's hydroxyl groups can occur. sciencemadness.org

The following table summarizes the products of various derivatization reactions of this compound and its precursors.

PrecursorReagents/ConditionsMajor Product(s)
Isosafrole AcetonideAcidic HydrolysisThis compound, Methylated this compound (diastereomers) sciencemadness.org
IsosafrolePerformic Acid/AcetoneThis compound Acetonide researchgate.net
IsosafrolePerformic Acid/TetrahydrofuranVarious oxygenated compounds sciencemadness.org
IsosafrolePerformic AcidIsosafrole Monoformyl Glycol erowid.org
This compoundp-TsOH/Benzene3,4-Methylenedioxyphenyl-2-propanone (MDP2P) mdma.chmdma.ch

Stereochemical Aspects of Derivatization

The stereochemistry of this compound, which possesses two chiral centers, is an important consideration in its derivatization. The formation of diastereomeric products is a common theme in its chemistry.

As mentioned earlier, the acidic hydrolysis of isosafrole acetonide yields both diastereomers of methylated this compound. sciencemadness.org Similarly, the electrochemical synthesis of this compound from its epoxide precursor resulted in a 25:75 mixture of diastereomers. mdma.chmdma.ch

The stereochemical outcome of reactions can be influenced by the reaction conditions and the reagents used. For instance, in the peracid oxidation of isosafrole, a mixture of three diastereomeric furan derivatives was produced, with one stereoisomer being the most abundant. sciencemadness.org This indicates a degree of stereoselectivity in the reaction pathway. Studies on other systems have also shown that the choice of solvent and the nature of the functional groups present (e.g., hydroxyl vs. ether or ester) can impact the diastereoselectivity of a reaction. ucl.ac.uk

Isosafrole Glycol As a Key Intermediate in Complex Chemical Syntheses

Precursor Role in 3,4-Methylenedioxyphenyl-2-Propanone (MDP2P) Synthesis

Isosafrole glycol is a well-established intermediate in the synthesis of 3,4-Methylenedioxyphenyl-2-Propanone (MDP2P), also known as piperonyl methyl ketone (PMK). wikipedia.org The conversion of this compound to MDP2P is a critical step in several synthetic routes. erowid.orgkcl.ac.uk This transformation typically involves an acid-catalyzed dehydration of the glycol. uts.edu.auerowid.org

The conversion of isosafrole to MDP2P often proceeds through the formation of this compound as an intermediate. mdma.chmdma.ch One common method involves the oxidation of isosafrole with reagents like formic acid and hydrogen peroxide, which initially forms this compound. mdma.chmdma.ch Subsequent treatment with an acid, such as sulfuric acid, facilitates the rearrangement and dehydration of the glycol to yield MDP2P. mdma.chmdma.ch The oxidation of an olefin with formic acid and hydrogen peroxide typically results in the formation of a trans-glycol. mdma.ch

The reaction conditions for the conversion of this compound to MDP2P are crucial for maximizing the yield and selectivity. For instance, refluxing a solution of this compound with p-toluenesulfonic acid in benzene (B151609) has been reported to produce MDP2P with a yield of 84%. mdma.ch Another method involves heating this compound with a 15% aqueous sulfuric acid solution. erowid.org This process first hydrolyzes any ester intermediates to this compound, which then rearranges under the influence of the strong acid to form MDP2P. erowid.org

Table 1: Reported Yields for the Conversion of this compound to MDP2P

ReactantReagentsConditionsYield (%)Reference
This compoundp-Toluenesulfonic acid, BenzeneReflux, 20 min84 mdma.ch
This compound15% Sulfuric acidHeatingNot specified erowid.org
IsosafroleFormic acid, Hydrogen peroxide, then Sulfuric acidStepwise reactionNot specified mdma.ch

On both industrial and laboratory scales, the synthesis of MDP2P from isosafrole often involves the in-situ generation and subsequent conversion of this compound. capes.gov.br A common laboratory procedure involves the dropwise addition of isosafrole in acetone (B3395972) to a stirred solution of hydrogen peroxide in formic acid, maintaining the temperature below 40°C. erowid.org After an extended period of stirring, the resulting this compound intermediate is then subjected to acid-catalyzed dehydration to yield MDP2P. erowid.orgmdma.ch

For larger-scale operations, considerations include temperature control during the exothermic oxidation step and the efficient separation of the final product. mdma.ch The use of a buffered performic acid system, for example with sodium bicarbonate, can help to control the pH and minimize over-oxidation side reactions. erowid.org The choice of solvent and the method of purification, such as distillation, are also critical factors in achieving high yields and purity of MDP2P. mdma.ch

Intermediate in the Synthesis of Substituted Amphetamines (e.g., MDMA, MDA)

This compound serves as a key intermediate in various synthetic routes leading to substituted amphetamines like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). erowid.orgmdma.chnih.gov The synthesis of these compounds often proceeds via the conversion of this compound to MDP2P, which is then subjected to reductive amination. sciencemadness.orgresearchgate.net

Several synthetic pathways to MDMA and MDA involve the initial formation of this compound from isosafrole. erowid.orgnih.govmdma.ch One well-documented route involves the oxidation of isosafrole to this compound, followed by the conversion of the glycol to MDP2P. erowid.orgkcl.ac.uk This intermediate, MDP2P, is then transformed into the final product through reactions such as the Leuckart reaction or other reductive amination methods. erowid.orgmdma.ch

The synthesis of N-formyl-MDA, another intermediate, can be achieved from MDP2P using formic acid and formamide. mdma.ch The characterization of these synthetic routes relies on the identification of precursors, intermediates like this compound, and the final products using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. erowid.orgmdma.chnih.gov

The synthesis of substituted amphetamines from this compound can generate a range of process-related impurities and by-products. The analysis of these impurities is crucial for forensic purposes to determine the synthetic route used. erowid.orgcapes.gov.brnih.gov

During the conversion of isosafrole to MDP2P via the peracid oxidation method, which involves the this compound intermediate, several by-products can be formed. sciencemadness.orgresearchgate.net These can include isomers of 2,4-dimethyl-3,5-bis(3,4-methylenedioxyphenyl)tetrahydrofuran. sciencemadness.orgresearchgate.net Additionally, incomplete conversion or side reactions can lead to the presence of residual this compound or its formate (B1220265) esters in the MDP2P product. researchgate.net The acidic dehydration of this compound can also lead to the formation of ketal by-products. sciencemadness.org The presence of specific impurities can provide a chemical signature of the manufacturing process. sciencemadness.org

Table 2: Common Impurities and By-products in Syntheses Involving this compound

CompoundOriginAnalytical MethodReference
Isomers of 2,4-dimethyl-3,5-bis(3,4-methylenedioxyphenyl)tetrahydrofuranPeracid oxidation of isosafroleGC-MS sciencemadness.orgresearchgate.net
Methylated this compoundAcidic hydrolysis of the acetonide intermediateNot specified sciencemadness.org
Ketal of this compound and MDP2PAcidic dehydration of this compoundGC-MS, NMR sciencemadness.org
Residual this compoundIncomplete reactionGC-MS researchgate.net
This compound Formate EsterIncomplete hydrolysisNot specified researchgate.net

Precursor to Piperonal (B3395001) and Other Aromatic Aldehydes

This compound can also be utilized as a precursor for the synthesis of piperonal (heliotropin), an aromatic aldehyde valued for its fragrance. mdma.chwikipedia.org This transformation involves the oxidative cleavage of the glycol group.

The reaction of this compound with paraperiodic acid results in the cleavage of the C-C bond of the glycol, yielding piperonal and acetaldehyde. mdma.ch An alternative electrochemical method has also been developed. erowid.org This two-step process involves the initial electrochemical oxidation of isosafrole to this compound, followed by a second electrochemical step under basic conditions (aqueous NaOH) to yield piperonal in nearly quantitative amounts. erowid.org This electrochemical approach is presented as a more environmentally friendly alternative to methods using heavy metals or ozone. erowid.org Similarly, the oxidation of this compound with calcium hypochlorite (B82951) in a biphasic system has been shown to produce piperonal with a high yield of 98%. mdma.ch

Table 3: Synthesis of Piperonal from this compound

ReactantReagents/MethodConditionsYield (%)Reference
This compoundParaperiodic acidNot specifiedNot specified mdma.ch
This compoundElectrochemical oxidationBenzene/aqueous NaOH, 65°C99 erowid.org
This compoundCalcium hypochloriteBenzene/water, 65°C98 mdma.ch

Chemical and Electrochemical Pathways

This compound, or 1-(3,4-methylenedioxyphenyl)-1,2-propanediol, is synthesized primarily through the oxidation of the alkene double bond in isosafrole. Both chemical and electrochemical methods have been developed for this conversion, offering different advantages in terms of yield, reagent use, and environmental impact.

Chemical Oxidation

The most common chemical pathway to this compound is the peracid oxidation of isosafrole. erowid.orgsciencemadness.org This reaction proceeds by converting a carboxylic acid, such as formic acid or acetic acid, into a more reactive peracid using hydrogen peroxide. erowid.org The resulting peracid epoxidizes the isosafrole at the site of its propenyl double bond. This epoxide is a strained three-membered ring that is susceptible to opening. erowid.org In the acidic reaction medium, the epoxide ring opens to form a glycol monoester, for instance, isosafrole monoformyl glycol when performic acid is used. erowid.org Subsequent hydrolysis of this ester yields the final diol, this compound. mdma.ch

Forensic studies have identified various by-products and intermediates from this process, confirming its application. sciencemadness.orgcapes.gov.br For example, when performic acid oxidation is conducted in acetone, an acetonide derivative can be predominantly formed, which requires acidic hydrolysis to yield this compound. sciencemadness.org

Electrochemical Synthesis

An alternative, non-polluting method for producing this compound is through electrochemical oxidation. erowid.org This process avoids the use of heavy metal oxidants like chromium, which cause environmental pollution. erowid.org In a typical electrochemical setup, a mixture of isosafrole and a mediator like sodium bromide (NaBr) is dissolved in a solvent system, such as acetonitrile (B52724) and water, and electrolyzed in an undivided cell with platinum foil electrodes. erowid.orgmdma.ch A constant current is applied, leading to the formation of this compound in what has been reported as a quantitative yield. erowid.org The process is efficient and economical with respect to the reagents used. mdma.ch

Below is a data table summarizing the parameters for a reported electrochemical synthesis of this compound.

ParameterValue
Starting MaterialIsosafrole (100 mg, 0.62 mmol)
ElectrolyteSodium Bromide (NaBr) (192 mg, 1.9 mmol)
SolventAcetonitrile (7 mL) and Water (3 mL)
ElectrodesPlatinum foils (2 x 1.5 cm²)
Current20 mA
Duration140 minutes
YieldQuantitative (160 mg)
Data sourced from J. Org. Chem., 49, 1830-1832 (1984). erowid.org

Applications in Fragrance and Chemical Intermediate Production

This compound is a significant intermediate compound, primarily valued for its role in the synthesis of other high-value chemicals, including fragrances and complex synthetic precursors. capes.gov.brresearchgate.net

Application in Fragrance Production

A primary application of this compound is in the production of piperonal (also known as heliotropin). erowid.org Piperonal is an important aldehyde widely used in the fragrance industry for its characteristic sweet, floral, cherry-pie-like aroma, often incorporated as a soap additive. erowid.orgvdoc.pub

The conversion of this compound to piperonal involves the oxidative cleavage of the glycol's carbon-carbon bond. mdma.ch This can be achieved through both chemical and electrochemical methods. Chemical oxidation can be performed using various reagents. mdma.ch An electrochemical approach has also been developed, which involves the electrolysis of this compound in a two-layer system of benzene and aqueous sodium hydroxide (B78521), providing a near-quantitative yield of piperonal. erowid.orgmdma.ch This electrochemical method is noted for being simple, economical, and producing no by-products that require disposal. mdma.ch

The following table compares different methods for the oxidation of this compound to piperonal.

Oxidation Method/ReagentConditionsYield of Piperonal
Electrochemical Benzene/Water, NaOH, 65°C99%
Chemical: Sodium Periodate (B1199274) (NaIO₄) Methanol/Water, 0-5°C94%
Chemical: Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) Acetic Acid/Water, 25°C93%
Chemical: Calcium Hypochlorite (Ca(OCl)₂) Benzene/Water, 65°C100%
Data sourced from J. Org. Chem., 49, 1830-1832 (1984). mdma.ch

Application in Chemical Intermediate Production

Beyond fragrances, this compound is a crucial intermediate in the synthesis of 3,4-methylenedioxyphenyl-2-propanone (MDP2P), also known as piperonyl methyl ketone (PMK). erowid.orgscribd.com MDP2P is itself a significant precursor in more complex organic syntheses. sciencemadness.orgcapes.gov.br The transformation of this compound to MDP2P is accomplished through an acid-catalyzed dehydration, which proceeds via a pinacol (B44631) rearrangement mechanism. uts.edu.au In this reaction, heating the glycol with a dilute acid, such as sulfuric acid, causes the protonation of the benzylic hydroxyl group, followed by the elimination of water and a subsequent rearrangement to yield the ketone, MDP2P. erowid.orguts.edu.au The presence of this compound and its derivatives in forensic analyses of chemical seizures serves as a key marker to identify the synthetic route employed. sciencemadness.orgmdma.chcapes.gov.br

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Isosafrole Glycol Synthesis

The synthesis of vicinal diols, such as this compound, from alkenes like isosafrole has traditionally relied on stoichiometric oxidants that generate significant waste. Modern research is intensely focused on developing more environmentally benign methodologies.

Biocatalysis: A prominent green approach is the use of microorganisms and isolated enzymes for the dihydroxylation of alkenes. Fungal strains, particularly from the genus Trametes, have been investigated for their ability to metabolize isosafrole. researchgate.netresearchgate.net While the primary goal of some studies is the direct conversion to piperonal (B3395001), the formation of the vicinal diol (this compound) is a key intermediate step. researchgate.net The use of whole-cell biocatalysts, such as Trametes hirsuta, leverages enzymes like peroxidases for alkene cleavage, a process that inherently involves the diol. researchgate.netresearchgate.net Rieske non-heme dioxygenase enzymes are also being engineered to perform cis-dihydroxylation on olefins, representing a potential green alternative to traditional metal-based methods. researchgate.net These biocatalytic processes operate under mild conditions (ambient temperature and pressure) in aqueous media, significantly reducing the environmental footprint compared to classical chemical oxidations.

Phase-Transfer Catalysis (PTC): PTC offers a green alternative by enabling reactions between reagents in immiscible phases, often eliminating the need for hazardous organic solvents. ptfarm.pl For the synthesis of this compound, PTC can be used with oxidants like potassium permanganate (B83412) or ruthenium tetroxide. google.comresearchgate.net The use of polyethylene (B3416737) glycol (PEG) supported on polystyrene as a recyclable phase-transfer catalyst for the isomerization of safrole to isosafrole also represents a step towards greener precursor synthesis, offering high yields and easy catalyst recovery. researchgate.net

Alternative Oxidants and Solvents: Research into replacing toxic and heavy-metal-based oxidants is ongoing. Systems using hydrogen peroxide (H₂O₂) as the terminal oxidant are highly desirable as the only byproduct is water. organic-chemistry.org When coupled with catalysts like osmium tetroxide in the presence of a biomimetic flavin-based electron-transfer mediator, H₂O₂ can be used effectively for dihydroxylation. organic-chemistry.org Furthermore, the use of ionic liquids as recyclable solvent systems for osmium-catalyzed dihydroxylation has shown promise, with some systems demonstrating higher yields and enantioselectivity than conventional solvents, along with excellent catalyst retention and reuse. organic-chemistry.org

Table 1: Comparison of Green Synthesis Approaches for Dihydroxylation
ApproachKey Reagents/CatalystsAdvantagesChallenges
BiocatalysisFungi (e.g., Trametes hirsuta), Recombinant DioxygenasesMild conditions, high selectivity, renewable, low waste. researchgate.netresearchgate.netSubstrate toxicity to cells, lower reaction rates, complex product separation. researchgate.net
Phase-Transfer CatalysisQuaternary ammonium (B1175870) salts, PEG-supported catalysts. ptfarm.plresearchgate.netAvoids hazardous solvents, enhances reaction rates, catalyst can be recyclable. researchgate.netRequires careful selection of catalyst and conditions to avoid side reactions.
Alternative OxidantsHydrogen Peroxide (H₂O₂), Molecular Oxygen (O₂). organic-chemistry.orgresearchgate.netBenign byproducts (e.g., water), atom economy.Often requires co-catalysts or mediators, potential for over-oxidation. organic-chemistry.org
Ionic Liquidse.g., [C₄mim][PF₆]Excellent solvent for catalyst retention, allows for catalyst recycling, can improve yield and enantioselectivity. organic-chemistry.orgCost, viscosity, and potential toxicity of some ionic liquids.

High-Throughput Screening for Novel Catalysts and Reagents in this compound Chemistry

The discovery of novel and more efficient catalysts for the synthesis of this compound can be dramatically accelerated using high-throughput screening (HTS) techniques. HTS allows for the rapid testing of large libraries of potential catalysts and reaction conditions in parallel. rsc.org

For the dihydroxylation of olefins like isosafrole, HTS can be applied to:

Screening Metal Catalysts: Libraries of transition metal complexes (e.g., based on osmium, ruthenium, manganese, or iron) with diverse ligand architectures can be synthesized and tested simultaneously. researchgate.netnumberanalytics.com

Developing Biocatalysts: Directed evolution of enzymes, such as dioxygenases or peroxidases, involves creating large mutant libraries and screening them for improved activity, selectivity, or stability. researchgate.net HTS assays, often based on colorimetric or fluorometric detection of the diol product, are essential for efficiently identifying superior enzyme variants from thousands of candidates. nih.gov

Optimizing Reaction Conditions: HTS can rapidly map the effects of various parameters, including solvents, co-oxidants, bases, and temperature, to identify the optimal conditions for a given catalytic system.

Several analytical techniques are amenable to HTS, including scanning mass spectrometry, infrared thermography (for exothermic reactions), and UV/Vis spectroscopy using reactive dyes that change color upon product formation. mpg.de Microfluidic devices are particularly promising, enabling the screening of catalysts with minimal consumption of materials. mpg.de

Advanced Computational Chemistry in Mechanistic Studies of this compound Transformations

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms, transition states, and intermediate stabilities involved in the synthesis and subsequent reactions of this compound. york.ac.uk

For the dihydroxylation of isosafrole, DFT studies can:

Elucidate Reaction Pathways: The classical osmium-catalyzed dihydroxylation has been subject to extensive computational analysis to distinguish between a concerted [3+2] cycloaddition and a stepwise [2+2] pathway involving an osmaoxetane intermediate. york.ac.uk Such studies help rationalize the observed stereoselectivity and reactivity.

Predict Catalyst Performance: Computational models can predict how modifications to a catalyst's ligand structure will affect its activity and selectivity. This allows for the in silico design of more effective catalysts before committing to laboratory synthesis.

Investigate Reaction Intermediates: The stability and reactivity of key intermediates, such as the initial metal-glycolate complex or the spiro[2.5] intermediate in bromination reactions, can be calculated. acs.org For instance, understanding the energetics of the acid-catalyzed dehydration of this compound to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) can help optimize conditions to favor the desired product and minimize byproducts. uts.edu.au

These computational insights are crucial for rationally designing improved synthetic protocols and understanding the fundamental principles governing the transformations of this compound.

Table 2: Application of DFT in Studying this compound Related Reactions
Reaction StudiedComputational Insight ProvidedReference
Osmium-catalyzed dihydroxylationAnalysis of concerted vs. stepwise mechanisms, transition state energies, role of ligands. york.ac.uksoton.ac.uk
Bromination of allylarenesCalculation of free energy for bromonium and spiro intermediates, rationalizing product ratios. acs.org
Acid-catalyzed dehydrationModeling the reaction mechanism for the formation of MDP2P from the diol. uts.edu.au

Exploration of New Synthetic Applications Beyond Known Intermediates

While this compound is primarily known as a precursor to MDP2P, its chemical structure—a chiral 1,2-diol—offers potential for other synthetic applications. uts.edu.aukcl.ac.uk

Future research could explore its use as:

A Chiral Building Block: The two stereocenters in this compound make it a potential starting material for the asymmetric synthesis of more complex molecules. Its diol functionality can be selectively protected or derivatized to serve as a chiral scaffold.

A Precursor to Novel Polymers: Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. The rigid, aromatic methylenedioxyphenyl group of this compound could impart unique thermal and mechanical properties to new polymers. Research into the production of commodity chemicals like 1,2-propanediol and 1,3-propanediol (B51772) from renewable resources for polymer applications is already a major field. nih.govchemmethod.com

A Platform for Novel Derivatives: The hydroxyl groups can be converted into other functionalities, such as ethers, esters, or halides, opening pathways to a wide range of new compounds with potential applications in materials science or as biologically active molecules. For example, the related compound 2-methyl-3-(3,4-methylenedioxyphenyl)propanal is valued as a fragrance. google.com

Enhanced Analytical Techniques for Trace Impurity Profiling in Complex Matrices

Ensuring the purity of this compound and understanding the byproduct profile of its synthesis are critical for quality control and for forensic analysis aimed at determining synthetic routes. nih.govresearchgate.net Modern analytical chemistry offers powerful tools for this purpose.

Hyphenated Chromatographic Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for impurity profiling of volatile and semi-volatile compounds related to this compound synthesis. nih.govresearchgate.netuts.edu.au It is highly effective for identifying route-specific impurities, which are trace byproducts that act as "chemical fingerprints" of a particular synthetic method. nih.govmdma.chresearchgate.net For example, specific impurities can distinguish whether the precursor MDP2P was made via the oxidation of isosafrole or through other routes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is invaluable for analyzing less volatile or thermally labile impurities that are not suitable for GC. biomedres.usresolvemass.ca High-resolution mass spectrometry (HRMS) coupled with LC can provide exact mass measurements, allowing for the determination of the elemental composition of unknown impurities without the need for reference standards. americanpharmaceuticalreview.com Techniques like Ultra-Performance Liquid Chromatography (UPLC) offer faster analysis times and better resolution compared to traditional HPLC. google.com

Advanced Methodologies:

Multi-dimensional MS (MSⁿ): Techniques like nMS² on triple quadrupole instruments allow for detailed structural characterization of trace impurities by performing multiple stages of fragmentation, which helps in elucidating the structure of unknown compounds. innovareacademics.in

Headspace Solid-Phase Microextraction (HS-SPME): For profiling trace volatile impurities, HS-SPME coupled with GC-MS is a sensitive and solvent-free sample preparation technique that concentrates analytes from the sample matrix before analysis. nih.gov

These advanced methods enable the detection and characterization of impurities at increasingly lower levels (e.g., below 0.1%), which is crucial for both industrial quality control and regulatory compliance. biomedres.usinnovareacademics.in

Q & A

Q. What analytical techniques are recommended for identifying Isosafrole glycol in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the primary method due to its high sensitivity and specificity. Key GC-MS parameters include monitoring molecular ions (e.g., m/z 178 for 3,4-MDP-2-P and this compound) and fragment ions (m/z 135/136, 77) to distinguish isomers . Thin-layer chromatography (TLC) may yield false negatives in low-concentration samples, making GC-MS preferable for confirmatory analysis . Raman spectroscopy can complement these methods by detecting structural fingerprints, particularly when impurities or diluents (e.g., isopropylbenzylamine) are present .

Q. What are the standard synthetic routes for this compound, and what experimental conditions are critical?

Traditional synthesis involves vacuum reflux of safrole with potassium hydroxide (KOH) as a catalyst. Key conditions include maintaining a vacuum (e.g., 500 mbar) to lower boiling points (~190°C) and minimize side reactions . A novel approach uses polystyrene-supported polyethylene glycol (PEG) as a phase-transfer catalyst, achieving higher yields (95%) at lower temperatures (80°C) with reduced environmental impact .

Method CatalystTemperatureYieldKey Advantages
Vacuum Reflux KOH190°C~80%Scalable, reusable catalyst
PEG-Supported Polystyrene-PEG80°C95%Eco-friendly, high efficiency

Q. What safety protocols are essential for handling this compound in laboratories?

this compound is classified as hazardous due to its carcinogenic potential (TD₅₀ = 2400 mg/kg/day in rodents) . Protocols include:

  • Using personal protective equipment (PPE): gloves, lab coats, and fume hoods.
  • Adhering to disposal guidelines for hazardous waste (EPA regulations) .
  • Monitoring exposure limits (IFRA restrictions apply to natural extracts containing ≤0.01% isosafrole) .

Advanced Research Questions

Q. How can contradictory results between TLC and GC-MS in detecting this compound be resolved?

TLC’s limited sensitivity (~µg range) may fail to detect trace amounts, whereas GC-MS can identify compounds at ng levels. For example, in a Sri Lankan case study, TLC showed no MDMA precursors, but GC-MS confirmed 3,4-MDP-2-P and this compound in samples 1 and 2 . Researchers should:

  • Validate negative TLC results with GC-MS or LC-MS.
  • Optimize TLC solvent systems (e.g., ethyl acetate:hexane ratios) for better resolution .

Q. What methodological considerations are critical for optimizing Isosafrole synthesis using solid-supported catalysts?

  • Catalyst Reusability : Polystyrene-PEG catalysts retain activity after 10 cycles without yield reduction .
  • Reaction Kinetics : Lower temperatures (80°C vs. 190°C) reduce energy costs and byproduct formation.
  • Purity Control : Distill intermediate fractions (middle 80%) to isolate high-purity this compound .

Q. How can in vivo models be designed to study this compound’s antiepileptic mechanisms?

  • Dosing : Intraperitoneal administration (200–300 mg/kg) in rodent models .
  • Outcome Measures : Monitor lactate dehydrogenase (LDH) inhibition via reduced lactate levels and seizure activity (e.g., kainate-induced neuronal discharge) .
  • Controls : Include stiripentol (a structural analog) as a positive control for LDH inhibition .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Isosafrole toxicity studies?

Use the Carcinogenic Potency Database (CPDB) framework:

  • Calculate TD₅₀ (dose inducing tumors in 50% of animals) using species-specific harmonized means .
  • Apply logistic regression to assess confidence intervals for target organs (e.g., liver, lungs) .

Regulatory and Mechanistic Insights

Q. How do regulatory restrictions impact academic research on this compound?

The IFRA prohibits its use as a fragrance ingredient but permits trace amounts (≤0.01%) in natural extracts . Researchers must:

  • Document sourcing to avoid diversion from regulated supply chains .
  • Comply with DEA licensing requirements for handling controlled precursors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.